molecular formula C2H4ClFO2S B1605733 2-Chloroethanesulfonyl fluoride CAS No. 762-70-9

2-Chloroethanesulfonyl fluoride

Cat. No. B1605733
CAS RN: 762-70-9
M. Wt: 146.57 g/mol
InChI Key: UWHZNPZESCRRJT-UHFFFAOYSA-N
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Description

2-Chloroethanesulfonyl fluoride, also known as CESF, is a sulfonyl fluoride compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. CESF is a highly reactive, colorless liquid that is used in a variety of laboratory experiments and industrial processes. Its unique properties make it an ideal reagent for a variety of reactions, including the synthesis of various compounds, the study of biochemical and physiological processes, and the development of new pharmaceuticals.

Scientific Research Applications

2-Chloroethanesulfonyl fluoride is a chemical compound with the molecular formula C2H4ClFO2S . It has a molecular weight of 146.57 and is often used in scientific research, particularly in the fields of organic synthesis, chemical biology, drug discovery, and materials science .

One of the key applications of sulfonyl fluorides, including 2-Chloroethanesulfonyl fluoride, is in the development of new synthetic methods . They are often used as electrophilic warheads by both medicinal chemists and chemical biologists . The advent of sulfur(vi)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond .

  • Organic Synthesis

    • 2-Chloroethanesulfonyl fluoride is often used in organic synthesis . It can be used in the development of new synthetic methods . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
  • Chemical Biology

    • In the field of chemical biology, sulfonyl fluorides, including 2-Chloroethanesulfonyl fluoride, have found widespread applications . They are often used as electrophilic warheads .
  • Drug Discovery

    • 2-Chloroethanesulfonyl fluoride is also used in drug discovery . It is a prevalent structural unit found in biologically active molecules .
  • Materials Science

    • In materials science, 2-Chloroethanesulfonyl fluoride is used in the synthesis of diverse functionalized sulfonyl fluorides .
  • Fluorosulfonylation

    • Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method represents a concise and effective approach for C–SO2F bond formation .
  • Catalysis

    • The past decade has witnessed remarkable growth of catalytic transformations in organic sulfur(VI) fluoride chemistry . This involves the use of catalytic strategies to synthesize and react S(VI) fluorides .

Safety And Hazards

It is toxic if swallowed, causes severe skin burns, and may cause respiratory irritation. Contact with water liberates toxic gas .

  • Country of Origin : China .
  • Future Directions

    • Research on the applications of 2-Chloroethanesulfonyl fluoride in various fields, including materials chemistry, pharmaceuticals, and covalent probe design, could lead to further advancements .
  • properties

    IUPAC Name

    2-chloroethanesulfonyl fluoride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C2H4ClFO2S/c3-1-2-7(4,5)6/h1-2H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UWHZNPZESCRRJT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(CCl)S(=O)(=O)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C2H4ClFO2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID1073236
    Record name Ethanesulfonyl fluoride, 2-chloro-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1073236
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    146.57 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Chloroethanesulfonyl fluoride

    CAS RN

    762-70-9
    Record name 2-Chloroethanesulfonyl fluoride
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=762-70-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Ethanesulfonyl fluoride, 2-chloro-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762709
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Ethanesulfonyl fluoride, 2-chloro-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1073236
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    27
    Citations
    Q Zheng, J Dong, KB Sharpless - The Journal of Organic …, 2016 - ACS Publications
    … 2-Chloroethanesulfonyl fluoride is made via a neat reaction with an aqueous, nearly … The subsequent dehydrochlorination of 2-chloroethanesulfonyl fluoride proceeds neatly with …
    Number of citations: 83 pubs.acs.org
    JJ Krutak, RD Burpitt, WH Moore… - The Journal of Organic …, 1979 - ACS Publications
    … and unstable ethenesulfonyl chloride with aqueous KF,5 by heating 2-chloroethanesulfonyl chloride (3) with dry KF (yield 46%),6 and by reacting 2-chloroethanesulfonyl fluoride (4) …
    Number of citations: 122 pubs.acs.org
    DJ Siegel, GI Anderson, N Cyr, DS Lambrecht… - New journal of …, 2021 - pubs.rsc.org
    … The IL products 3a–k were prepared via a two-step procedure based upon the N-alkylation of nitrogen-containing heterocycles 1 with 2-chloroethanesulfonyl fluoride 2, followed by …
    Number of citations: 12 pubs.rsc.org
    T Fujigaya, Y Sibasaki, S Ando, S Kishimura… - Chemistry of …, 2003 - ACS Publications
    … 2-Chloroethanesulfonyl chloride, 2-chloroethanesulfonyl fluoride, and ethenesulfonyl fluoride are severe eye and skin irritants. Systemic toxic effects may result from skin adsorption and …
    Number of citations: 34 pubs.acs.org
    C Adu, M Bouche, P Hillesheim… - Journal of The …, 2023 - iopscience.iop.org
    … Briefly, the synthesized 2chloroethanesulfonyl fluoride was reacted with the desired … The headgroup and 2-chloroethanesulfonyl fluoride were separately dissolved in ethyl acetate and …
    Number of citations: 0 iopscience.iop.org
    T Zhong, Z Chen, J Yi, G Lu, J Weng - Chinese Chemical Letters, 2021 - Elsevier
    … A subsequent dehydrochlorination of 2-chloroethanesulfonyl fluoride using magnesium oxide affords the desired ESF. This efficient method helped the chemical community to access …
    Number of citations: 33 www.sciencedirect.com
    T Okazoe, E Murotani, K Watanabe, M Itoh… - Journal of fluorine …, 2004 - Elsevier
    … Reaction of 2-chloroethanesulfonyl fluoride 11 [14], which is a derivative of isethionic acid, with the sodium salt of ethylene glycol gave the substrate 12 of the PERFECT process as …
    Number of citations: 16 www.sciencedirect.com
    W Zhao, D Zhao, S Guizzetti… - … Process Research & …, 2017 - ACS Publications
    … The readily available 2-chloroethanesulfonyl chloride was converted to 2-chloroethanesulfonyl fluoride via saturated potassium bifluoride [K(FHF)] solution. Dehydrochlorination …
    Number of citations: 2 pubs.acs.org
    OO Grygorenko, DM Volochnyuk… - European Journal of …, 2021 - Wiley Online Library
    … ESF is obtained by MgO- 289-291 or Et 3 N-mediated 292 elimination of HCl from 2-chloroethanesulfonyl fluoride (40) (Scheme 19A). F-labeled ESF [ 18 F]-39, a radiofluoride relay …
    Y Ke - 2021 - search.proquest.com
    … By Cl-F exchanging of 2-chloroethenesulfonyl chloride (4) and dehydrochlorination of 2-chloroethanesulfonyl fluoride (5), Ethene sulfonyl fluoride (ESF) (6) can be prepared on a …
    Number of citations: 2 search.proquest.com

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